molecular formula C12H16ClNO2 B14835790 2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine

2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine

Cat. No.: B14835790
M. Wt: 241.71 g/mol
InChI Key: ZDXBOTODNATNKA-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine is an organic compound with the molecular formula C12H16ClNO2 It is a derivative of pyridine, featuring tert-butoxy and cyclopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine typically involves the reaction of 2-chloro-5-cyclopropoxypyridine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the pyridine ring or other substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation Reactions: Products may include pyridine N-oxides or other oxidized derivatives.

    Reduction Reactions: Products can include reduced forms of the pyridine ring or modified substituents.

Scientific Research Applications

2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups may enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butoxy-2-chloro-5-cyclopropoxypyridine: Similar structure but with different positions of the substituents.

    Tert-butyl chloride: Contains a tert-butyl group but lacks the pyridine ring and cyclopropoxy group.

Uniqueness

2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine is unique due to the combination of its tert-butoxy, cyclopropoxy, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

5-chloro-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11-10(15-9-4-5-9)6-8(13)7-14-11/h6-7,9H,4-5H2,1-3H3

InChI Key

ZDXBOTODNATNKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=N1)Cl)OC2CC2

Origin of Product

United States

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